1,2-Ethanedisulfonic acid dihydrate is an organic compound with the molecular formula and a molecular weight of approximately 226.2 g/mol. It appears as off-white to beige crystals or powder and is highly soluble in water. This compound is classified as a diprotic sulfonic acid, featuring two sulfonic acid groups, which contributes to its strong acidic properties with pKa values of -1.46 and -2.06, indicating its capability to donate protons readily in solution .
The compound is also known by various synonyms, including ethane-1,2-disulfonic acid dihydrate and ethylenedisulfonic acid (dihydrate) . Its structural representation includes two sulfonyl groups (-SO₃H) attached to a two-carbon ethane backbone, with two water molecules associated in its dihydrate form .
1,2-Ethanedisulfonic acid dihydrate acts as a ligand in coordination chemistry. Due to its two sulfonate groups (SO3H), it can bind to metal ions forming stable complexes. Researchers utilize this property to study the behavior of metal ions in different environments and design new materials with specific functionalities PubChem: ).
Researchers employ 1,2-Ethanedisulfonic acid dihydrate as an acidic catalyst in various organic reactions. Its strong acidity promotes reactions like esterification, condensation, and hydrolysis ScienceDirect: . The dihydrate form contributes to its solubility in water, making it suitable for reactions in aqueous solutions.
Additionally, it can participate in esterification reactions, where it reacts with alcohols to form sulfonate esters, further showcasing its versatility in organic synthesis .
The synthesis of 1,2-ethanedisulfonic acid dihydrate can be achieved through several methods:
1,2-Ethanedisulfonic acid dihydrate has diverse applications across several fields:
Several compounds share structural similarities with 1,2-ethanedisulfonic acid dihydrate. Below is a comparison highlighting their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethanedisulfonic Acid | C₂H₆O₆S₂ | Anhydrous form; used in similar applications but lacks hydration properties. |
| Sodium 1,2-Ethanedisulfonate | C₂H₈Na₂O₆S₂ | Salt form; used extensively in pharmaceutical formulations for enhanced solubility. |
| Sulfanilic Acid | C₆H₇N₃O₃S | Contains an amino group; used as a dye intermediate and in analytical chemistry. |
| Methanesulfonic Acid | C₂H₇O₃S | Stronger acidity; widely used as a solvent and reagent in organic synthesis. |
The uniqueness of 1,2-ethanedisulfonic acid dihydrate lies in its diprotic nature and the presence of two sulfonyl groups on a two-carbon chain, which distinguishes it from other sulfonic acids that may have different structural configurations or functional groups . Its specific applications in pharmaceuticals further emphasize its importance within this class of compounds.
The industrial production of 1,2-Ethanedisulfonic Acid Dihydrate employs two primary methodologies that have been optimized for large-scale manufacturing operations. These methods demonstrate the scalability and economic viability necessary for commercial production while maintaining acceptable product quality and safety standards.
The most prevalent industrial synthesis route involves the controlled reaction of ethanol with sulfur trioxide under carefully regulated temperature and atmospheric pressure conditions [1] [2]. This process operates at temperatures ranging from 0 to 50°C, with optimal yields achieved at temperatures between 20 and 40°C. The reaction proceeds through a two-stage mechanism where ethanol first undergoes sulfonation to form ethanesulfonic acid intermediates, followed by further sulfonation to yield the disulfonic acid product [1] [2].
The reaction mixture typically contains ethanol in stoichiometric excess relative to sulfur trioxide, with molar ratios maintained between 1.2:1 and 1.6:1 to ensure complete conversion while minimizing side reactions [3]. Industrial reactors employ continuous mixing systems with precise temperature control to prevent localized overheating, which can lead to decomposition products and reduced yields [2] [4]. The process achieves yields of 85 to 95 percent under optimized conditions, making it the preferred method for large-scale production [1] [2].
The second major industrial route utilizes the displacement reaction between 1,2-dibromoethane and sodium sulfite, a well-established methodology that has been employed for several decades [5] [6] [7]. This process operates at elevated temperatures between 100 and 150°C under atmospheric pressure conditions, with reaction times typically ranging from 4 to 6 hours [7] [6].
The reaction proceeds through a nucleophilic substitution mechanism where sodium sulfite displaces the bromide groups in a stepwise fashion, initially forming monosulfonate intermediates before complete conversion to the disulfonic acid product [5] [6] [7]. Industrial implementations of this method require careful control of the sodium sulfite to 1,2-dibromoethane molar ratio, typically maintained at 2.2:1 to ensure complete conversion while accounting for the dibasic nature of the target compound [7].
Post-reaction processing involves neutralization of excess sulfite and separation of sodium bromide byproducts through crystallization and washing procedures [5] [6]. The method achieves yields ranging from 70 to 85 percent, with product purity levels suitable for most industrial applications [7] [6].
Laboratory-scale synthesis of 1,2-Ethanedisulfonic Acid Dihydrate encompasses several methodologies that provide researchers with alternatives suited to different experimental requirements and available reagents. These methods offer flexibility in terms of reaction conditions and equipment requirements while maintaining acceptable yields for research purposes.
This laboratory method involves the controlled introduction of sulfur dioxide gas into solutions containing ethanesulfonic acid under moderate temperature conditions . The reaction operates at temperatures between 40 and 100°C, with optimal conversions achieved at approximately 60 to 80°C under atmospheric pressure . The process requires 1 to 3 hours for completion, depending on the specific temperature and concentration conditions employed .
The mechanism involves the oxidative sulfonation of the ethanesulfonic acid precursor, where sulfur dioxide acts as both a sulfonating agent and an oxidizing species . The reaction proceeds through intermediate sulfonic anhydride species that subsequently hydrolyze to yield the final disulfonic acid product . Yields typically range from 60 to 80 percent, with higher temperatures generally providing improved conversion rates at the expense of increased side product formation .
Laboratory implementation requires standard glassware with provisions for gas introduction and temperature control. The method offers advantages in terms of reagent availability and relatively mild reaction conditions, making it suitable for academic research environments .
An alternative laboratory synthesis involves the high-temperature reaction of ethanolamine with concentrated sulfuric acid . This method operates at temperatures between 200 and 250°C, requiring extended reaction times of 12 to 24 hours for complete conversion . The process necessitates elevated pressure conditions to maintain reactant integrity at the required temperatures .
The reaction mechanism proceeds through initial formation of 1,2-ethanediol intermediates via ethanolamine deamination, followed by sulfonation with excess sulfuric acid to produce the disulfonic acid product . The high-temperature conditions promote both the deamination and subsequent sulfonation reactions, although they also increase the likelihood of thermal decomposition and side product formation .
This method achieves yields of 50 to 70 percent under optimized conditions, with the lower yields attributed to the harsh reaction conditions and competing decomposition pathways . The method requires specialized high-temperature reaction equipment and careful handling procedures due to the elevated temperatures and corrosive nature of concentrated sulfuric acid .
The purification of 1,2-Ethanedisulfonic Acid Dihydrate requires specialized techniques that account for its high solubility in water and polar solvents while achieving the purity levels necessary for research and industrial applications. Several crystallization and purification methodologies have been developed to address these requirements.
The most effective purification method involves recrystallization from acetic acid solutions, often enhanced with acetic anhydride to control water content [5] [9]. This process operates at temperatures between 70 and 80°C, where the compound demonstrates optimal solubility characteristics for controlled crystallization [5] [9]. The procedure begins with dissolution of the crude product in hot acetic acid, followed by controlled cooling to room temperature to promote crystal formation [5] [9].
The acetic acid system provides several advantages, including selective dissolution of the target compound while leaving many impurities undissolved, and the formation of well-defined crystals with improved morphological characteristics [5] [9]. The addition of acetic anhydride serves to scavenge trace water that could interfere with the crystallization process and reduce crystal quality [5] [9].
Crystal formation typically occurs over several hours, with optimal results achieved through slow cooling rates that promote large, well-formed crystals [9]. The resulting crystals demonstrate purity levels of 98 to 99 percent, with melting points consistent with literature values of 111 to 112°C for the dihydrate form [5] [10] [9].
Alternative crystallization approaches utilize aqueous systems with controlled evaporation or cooling crystallization techniques [9] [11]. These methods operate at room temperature or slightly elevated temperatures, making them suitable for thermally sensitive applications [9]. The process involves preparation of concentrated aqueous solutions followed by controlled water removal through evaporation or cooling to induce supersaturation and crystal nucleation [9] [11].
Aqueous crystallization methods achieve purity levels of 95 to 97 percent, with the slightly lower purity attributed to the co-crystallization of trace ionic impurities that demonstrate similar solubility characteristics in water [9]. The method offers advantages in terms of environmental considerations and equipment requirements, as it avoids the use of organic solvents [9].
For large-scale purification applications, fractional crystallization techniques provide an efficient approach for removing specific impurities while maintaining reasonable throughput [12] [9]. These procedures involve multiple crystallization cycles with intermediate dissolution and recrystallization steps, allowing for progressive purification [12] [9].
The method operates through controlled temperature cycling between 0 and 25°C, taking advantage of the temperature-dependent solubility characteristics of both the target compound and common impurities [12] [9]. Each crystallization cycle removes a portion of the impurity burden, with typically three to five cycles required to achieve the desired purity levels [12] [9].
Fractional crystallization achieves final purity levels of 90 to 95 percent, making it suitable for applications where ultra-high purity is not essential [12] [9]. The method offers economic advantages for large-scale operations due to its high throughput and minimal solvent requirements [12] [9].
The preparation of anhydrous 1,2-Ethanedisulfonic Acid requires specialized dehydration procedures that remove the two molecules of crystallization water while maintaining the structural integrity of the compound. These methods are critical for applications requiring the anhydrous form and provide important insights into the thermal behavior of the hydrated compound.
The standard method for anhydrous preparation involves heating the dihydrate form at 145°C under reduced pressure of 1 millimeter of mercury for 6 hours [5] [13]. This procedure achieves complete water removal while minimizing thermal decomposition of the acid groups [5]. The resulting anhydrous compound demonstrates a melting point of 172 to 174°C, significantly higher than the dihydrate form [5] [13].
The vacuum dehydration process requires careful temperature control to prevent decomposition while ensuring complete water removal [5]. Temperature monitoring indicates a gradual weight loss corresponding to the theoretical water content of 15.9 percent for the dihydrate form [10] [13]. The process yields anhydrous material with purity levels of 90 to 95 percent [5].
Thermogravimetric analysis provides both analytical characterization and preparative capabilities for anhydrous form preparation [14] [15]. The technique operates through controlled heating under inert atmosphere conditions, allowing for precise monitoring of water loss and identification of optimal dehydration conditions [14] [15].
Analysis indicates that water loss occurs in a single step between 100 and 150°C, corresponding to the simultaneous removal of both crystallization water molecules [14] [10]. The process demonstrates excellent reproducibility, with water content determinations typically varying by less than 0.5 percent between replicate analyses [10] [14].
Comprehensive quality control for 1,2-Ethanedisulfonic Acid Dihydrate requires multiple analytical techniques that address both chemical purity and physical characteristics. These methods ensure product consistency and compliance with specifications for research and industrial applications.
Acid-base titration provides the primary method for purity determination, with standardized procedures utilizing sodium hydroxide solutions of known concentration [10] [16]. The diprotic nature of the compound requires consideration of both acidic protons, with theoretical neutralization values of 8.84 milliliters of 1.0 molar sodium hydroxide per gram of anhydrous acid [10] [16].
Commercial specifications typically require purity levels of 95.0 percent or higher as determined by neutralization titration [10] [16] [13]. The method demonstrates excellent precision, with replicate determinations typically agreeing within 0.2 percent [10]. Titration curves exhibit two distinct equivalence points corresponding to the stepwise neutralization of the two sulfonic acid groups [17].
Infrared spectroscopy provides confirmatory identification through characteristic absorption bands associated with the sulfonic acid functional groups and crystallization water [18] [19] [20]. Key diagnostic peaks include the sulfur-oxygen stretch at approximately 1050 cm⁻¹, broad hydroxyl absorption between 3200 and 3500 cm⁻¹, and carbon-hydrogen stretching vibrations in the 2800 to 3000 cm⁻¹ region [18] [20].
Nuclear magnetic resonance spectroscopy offers additional structural confirmation, with proton spectra demonstrating characteristic chemical shifts for the methylene protons at approximately 3.5 to 4.0 parts per million [21] [22]. The integration ratios provide quantitative information regarding purity and the presence of organic impurities [21] [22].
Differential scanning calorimetry and thermogravimetric analysis provide comprehensive thermal characterization essential for quality control applications [10] [13] [14]. Melting point determinations demonstrate sharp endothermic transitions at 111 to 115°C for the dihydrate form, with deviations indicating impurity presence or improper hydration state [10] [13].
Water content analysis through Karl Fischer titration provides precise determination of hydration state, with acceptance criteria typically requiring 14.0 to 17.0 percent water content for the dihydrate form [10] [16] [13]. The method demonstrates excellent accuracy and precision, with results typically agreeing within 0.1 percent of theoretical values [10] [16].
High-performance liquid chromatography provides sensitive detection of organic impurities and related substances that may not be apparent through other analytical methods [23]. The technique employs aqueous mobile phases with detection at appropriate wavelengths to monitor the main component and potential impurities [23].